

A Comparative Analysis of DMPS and DMSA on Essential Mineral Homeostasis

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Compound of Interest

Compound Name: *2,3-Dimercapto-1-propanesulfonic acid*

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the chelating agents DMPS and DMSA and their respective impacts on the delicate balance of essential minerals within the body.

Chelation therapy, a cornerstone in the treatment of heavy metal toxicity, utilizes agents that bind to toxic metals, facilitating their excretion. Among the most common chelators are **2,3-Dimercapto-1-propanesulfonic acid** (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA). While effective in removing harmful metals, their potential to disrupt the homeostasis of essential minerals is a critical consideration in clinical practice and drug development. This guide provides a detailed comparison of the effects of DMPS and DMSA on essential mineral balance, supported by experimental data and methodologies.

Quantitative Impact on Urinary Mineral Excretion

The administration of chelating agents can inadvertently increase the urinary excretion of essential minerals. The following tables summarize the quantitative data on the urinary excretion of key minerals following the administration of DMPS and DMSA. The data is compiled from studies involving provocation tests, where a chelating agent is administered and urine is collected over a specified period to measure the excretion of various substances.

Agent	Route of Administration	Mean Urinary Copper (µg/g creatinine)
Baseline (no chelator)	N/A	~5
DMPS	Intravenous (250mg)	~200
DMPS	Oral (300mg)	~100
DMSA	Oral (500mg)	~15

Table 1: Comparison of Urinary Copper Excretion. Data indicates that intravenous and oral DMPS significantly increase copper excretion compared to baseline and oral DMSA.

Agent	Route of Administration	Mean Urinary Zinc (µg/g creatinine)
Baseline (no chelator)	N/A	~300
DMPS	Intravenous (250mg)	~1200
DMPS	Oral (300mg)	~800
DMSA	Oral (500mg)	~400

Table 2: Comparison of Urinary Zinc Excretion. The data shows that while both DMPS and DMSA can increase zinc excretion, the effect of DMPS is considerably more pronounced. DMSA results in a mild increase that is often considered not clinically significant[1].

DMPS demonstrates a strong copper-binding ability, leading to a substantial increase in its urinary excretion[1]. In contrast, DMSA has a much weaker effect on copper excretion. While both agents can increase zinc loss, the impact of DMPS is significantly greater than that of DMSA. For other essential minerals, such as selenium, comprehensive comparative data is less readily available in the literature.

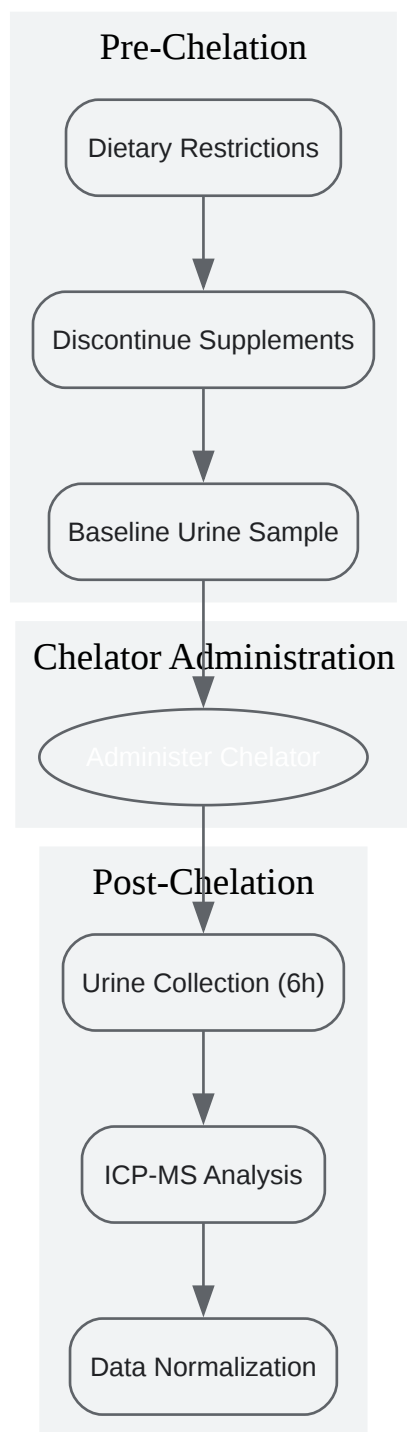
Experimental Protocols

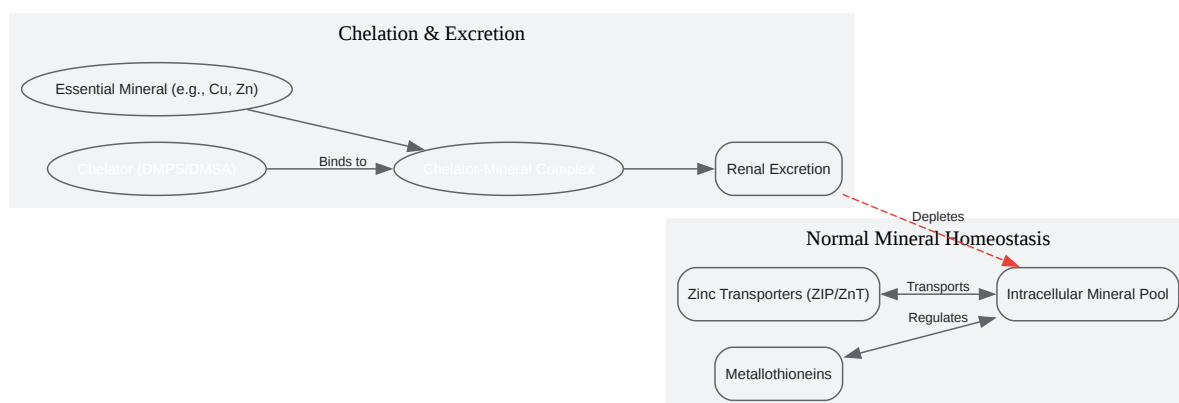
The data presented is primarily derived from provocation tests, a common method to assess the body burden of heavy metals and the efficacy of chelating agents. A generalized

experimental protocol for such a test is outlined below.

Provocation Test Protocol:

- Pre-Chelation Phase:
 - Patients are instructed to avoid fish and seafood for at least three days prior to the test to prevent dietary confounding of heavy metal levels.
 - Mineral-containing supplements and non-essential medications are discontinued 24 to 48 hours before the test.
 - A baseline (pre-provocation) urine sample is collected, typically a first-morning void.
- Administration of Chelating Agent:
 - DMPS (Intravenous): A common dose is 3 mg/kg of body weight, administered as a slow intravenous injection.
 - DMPS (Oral): A typical oral dose is 300 mg.
 - DMSA (Oral): The standard oral dose is 10-30 mg/kg of body weight, administered on an empty stomach.
- Post-Chelation Urine Collection:
 - Following administration of the chelator, urine is collected for a specified period, commonly 6 hours.
 - Patients are encouraged to drink sufficient water to ensure adequate urine output.
- Sample Analysis:
 - The collected urine is analyzed for mineral concentrations, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
 - Results are often normalized to creatinine to account for variations in urine dilution.





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References

- 1. researchgate.net [researchgate.net]
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